molecular formula C19H18N2O5S B2861920 N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide CAS No. 2310146-48-4

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide

Cat. No. B2861920
CAS RN: 2310146-48-4
M. Wt: 386.42
InChI Key: DFEDTEJESBBNIV-UHFFFAOYSA-N
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Description

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a selective inhibitor of the fat mass and obesity-associated protein (FTO), which has been linked to obesity and other metabolic disorders.

Mechanism Of Action

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor works by binding to the active site of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide and inhibiting its demethylase activity. N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide demethylates m6A, a modification of RNA that plays a crucial role in RNA metabolism and gene expression. Inhibition of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide activity by N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor leads to an increase in m6A levels and a change in the expression of genes involved in energy metabolism and adipogenesis.
Biochemical and Physiological Effects:
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor has been shown to have several biochemical and physiological effects. In animal models, N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor has been shown to reduce body weight, improve glucose tolerance, and increase insulin sensitivity. N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor has also been shown to regulate the expression of genes involved in lipid metabolism and adipogenesis. In vitro studies have shown that N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor can inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor has several advantages for lab experiments. It is a selective inhibitor of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide and does not affect other RNA demethylases. N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor is also stable and can be easily synthesized. However, N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor has some limitations. It has poor solubility in water and requires the use of organic solvents for administration. N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor can also have off-target effects on other proteins.

Future Directions

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor has significant potential for therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. Future research should focus on optimizing the synthesis method of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor to improve its solubility and reduce off-target effects. Further studies are also needed to investigate the long-term effects of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor on metabolic homeostasis and to determine its safety and efficacy in humans. N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor may also have potential applications in the treatment of cancer and other diseases.

Synthesis Methods

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor can be synthesized using a multi-step process. The first step involves the synthesis of 4-(furan-2-yl)thiophene-2-carboxylic acid, which is then converted to 4-(furan-2-yl)thiophene-2-carboxamide. The amide group is then protected with tert-butyldimethylsilyl (TBDMS) to form N-tert-butyldimethylsilyl-4-(furan-2-yl)thiophene-2-carboxamide. The protected amide is then reacted with 2-methoxyphenylboronic acid to form N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide. The final product is obtained after deprotection of the TBDMS group using tetra-n-butylammonium fluoride (TBAF).

Scientific Research Applications

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide is a nucleic acid demethylase that plays a crucial role in the regulation of energy homeostasis and adipogenesis. Inhibition of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide activity by N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor has been shown to reduce body weight, improve glucose tolerance, and increase insulin sensitivity in animal models. N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor has also been shown to regulate the expression of genes involved in lipid metabolism and adipogenesis.

properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-25-16-6-3-2-5-13(16)21-19(24)18(23)20-10-14(22)17-9-12(11-27-17)15-7-4-8-26-15/h2-9,11,14,22H,10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEDTEJESBBNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(2-methoxyphenyl)ethanediamide

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